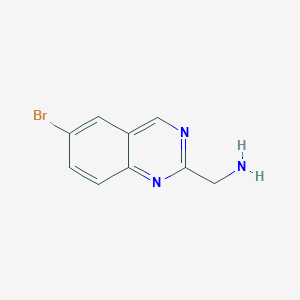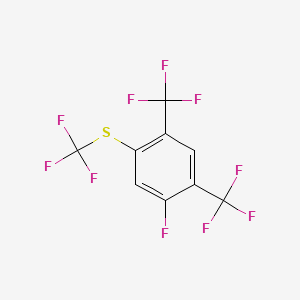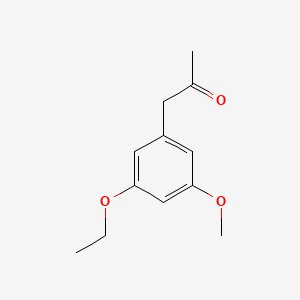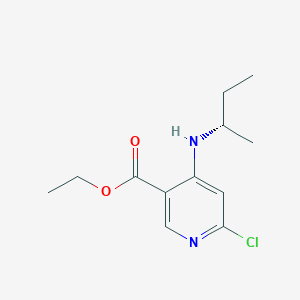
(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, a sec-butylamino group, and a chlorine atom attached to the nicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloronicotinic acid and sec-butylamine.
Esterification: The 6-chloronicotinic acid undergoes esterification with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl 6-chloronicotinate.
Amidation: The ethyl 6-chloronicotinate is then reacted with sec-butylamine under controlled conditions to introduce the sec-butylamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
科学研究应用
(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
Ethyl 4-(sec-butylamino)-6-chloronicotinate: Lacks the (S)-configuration, which may affect its biological activity and interactions.
Methyl 4-(sec-butylamino)-6-chloronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propyl 4-(sec-butylamino)-6-chloronicotinate: Contains a propyl ester group, leading to different physicochemical properties.
Uniqueness
(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate is unique due to its specific stereochemistry ((S)-configuration), which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry may result in enhanced selectivity and potency in its applications compared to its non-stereoisomeric counterparts.
属性
分子式 |
C12H17ClN2O2 |
|---|---|
分子量 |
256.73 g/mol |
IUPAC 名称 |
ethyl 4-[[(2S)-butan-2-yl]amino]-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2/c1-4-8(3)15-10-6-11(13)14-7-9(10)12(16)17-5-2/h6-8H,4-5H2,1-3H3,(H,14,15)/t8-/m0/s1 |
InChI 键 |
XKLZDWBVWPXCPG-QMMMGPOBSA-N |
手性 SMILES |
CC[C@H](C)NC1=CC(=NC=C1C(=O)OCC)Cl |
规范 SMILES |
CCC(C)NC1=CC(=NC=C1C(=O)OCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



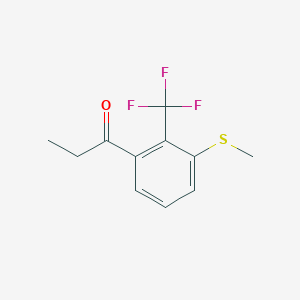
![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)
![Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)

